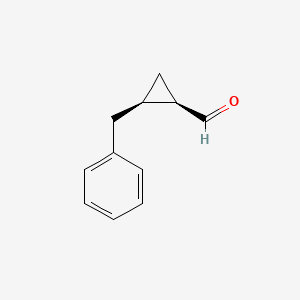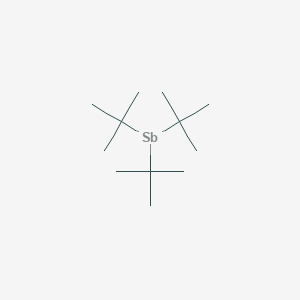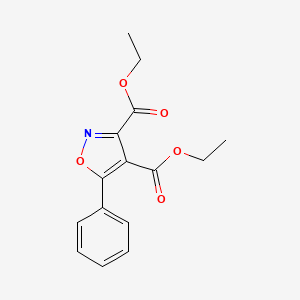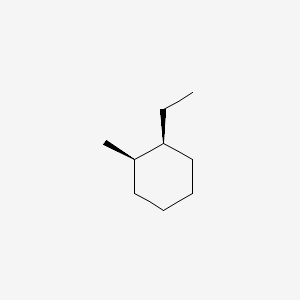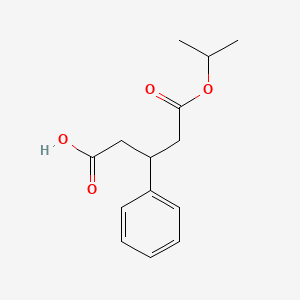![molecular formula C36H46O22 B13812914 [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[75002,1403,703,1407,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate is a complex organic molecule with multiple functional groups, including acetoxy and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core hexacyclic structure. The acetoxy groups are introduced through acetylation reactions, which involve the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetoxy groups can be reduced to hydroxy groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of new compounds with different functional groups replacing the acetoxy groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized polymers or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the hydroxy groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
[3,4-Dihydroxy-6-[[12-[[4,5-dihydroxy-6-(hydroxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate: Similar structure but with hydroxy groups instead of acetoxy groups.
[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl butyrate: Similar structure but with butyrate ester groups instead of acetate.
Uniqueness
The unique combination of acetoxy and hydroxy groups in this compound allows for a diverse range of chemical reactions and potential applications. Its hexacyclic core structure provides stability and rigidity, making it a valuable scaffold for further chemical modifications.
特性
分子式 |
C36H46O22 |
|---|---|
分子量 |
830.7 g/mol |
IUPAC名 |
[3,4-diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H46O22/c1-13(37)46-10-22-27(49-15(3)39)29(51-17(5)41)25(43)20(53-22)8-31-33(45)24-12-48-32(36(57-24)35(31,34(31,33)58-32)55-19(7)56-36)9-21-26(44)30(52-18(6)42)28(50-16(4)40)23(54-21)11-47-14(2)38/h19-30,43-45H,8-12H2,1-7H3 |
InChIキー |
XGAPZEWDQGJXHA-UHFFFAOYSA-N |
正規SMILES |
CC1OC23C4(C25C4(C6COC(C3(O1)O6)(O5)CC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)O)O)CC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



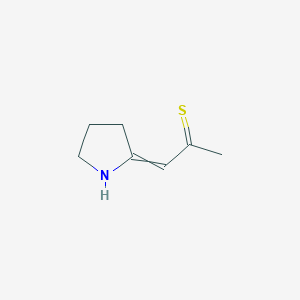
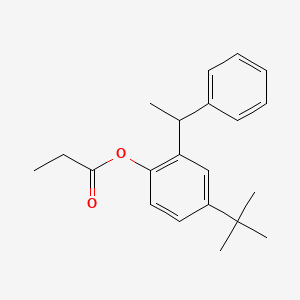

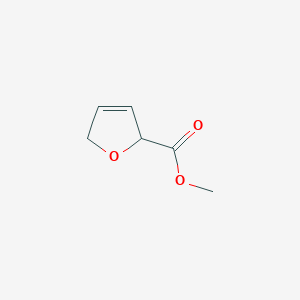
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
